molecular formula C15H14N2O4 B15052517 3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one

3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one

Cat. No.: B15052517
M. Wt: 286.28 g/mol
InChI Key: MWGSGJAXSRCPEY-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one is a complex organic compound with a unique structure that includes both hydroxyphenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one typically involves a multi-step process. One common method includes the reaction of 2-hydroxyaniline with 3-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3-hydroxyphenyl)propan-1-one hydrochloride: A related compound with similar structural features.

    Indole derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.

Uniqueness

3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one is unique due to its specific combination of hydroxyphenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

3-(2-hydroxyanilino)-1-(3-nitrophenyl)propan-1-one

InChI

InChI=1S/C15H14N2O4/c18-14(11-4-3-5-12(10-11)17(20)21)8-9-16-13-6-1-2-7-15(13)19/h1-7,10,16,19H,8-9H2

InChI Key

MWGSGJAXSRCPEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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